4-Chloropyrimidine-5-carbaldehyde
Overview
Description
4-Chloropyrimidine-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H3ClN2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of a chlorine atom at position 4 and an aldehyde group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloropyrimidine-5-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another method includes the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier-Haack reagent, followed by substitution of the chlorine atom in position 4 with an amino group . Additionally, 2-hydroxy-5-aldehyde pyrimidine can be reacted with phosphorus oxychloride and N,N-dimethylaniline in acetonitrile at elevated temperatures to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the aforementioned synthetic routes. The Vilsmeier-Haack reaction is particularly favored due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Aromatic Nucleophilic Substitution (SNAr): This reaction involves the substitution of the chlorine atom with nucleophiles such as amines, alkoxides, and thiolates.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines and hydrazines to form Schiff bases and hydrazones.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Solvolysis: Alkoxides are used in solvolysis reactions to replace the chlorine atom with an alkoxy group.
Condensation: Hydrazines and amines are used in condensation reactions with the aldehyde group.
Major Products Formed
Aminated Pyrimidines: Formed through SNAr reactions with amines.
Schiff Bases and Hydrazones: Formed through condensation reactions with amines and hydrazines.
Alcohols: Formed through the reduction of the aldehyde group.
Scientific Research Applications
4-Chloropyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloropyrimidine-5-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The chlorine atom at position 4 is susceptible to nucleophilic attack, leading to substitution reactions. The aldehyde group at position 5 can undergo nucleophilic addition reactions, forming various derivatives. These reactions are facilitated by the electron-deficient nature of the pyrimidine ring, which enhances the compound’s reactivity .
Comparison with Similar Compounds
4-Chloropyrimidine-5-carbaldehyde can be compared with other similar compounds, such as:
2-Chloropyrimidine-5-carbaldehyde: Similar in structure but with the chlorine atom at position 2 instead of position 4.
4,6-Dichloropyrimidine-5-carbaldehyde: Contains an additional chlorine atom at position 6, leading to different reactivity and applications.
4-Amino-2-chloropyrimidine-5-carbaldehyde: Contains an amino group at position 4 instead of a chlorine atom, resulting in different chemical properties and uses.
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-chloropyrimidine-5-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O/c6-5-4(2-9)1-7-3-8-5/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXURCICIRYXVQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60699272 | |
Record name | 4-Chloropyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60699272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933703-03-8 | |
Record name | 4-Chloropyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60699272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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